molecular formula C27H28ClNO5 B14994788 2-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-6,7-diethoxy-1,4-dihydroisoquinolin-3(2H)-one

2-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-6,7-diethoxy-1,4-dihydroisoquinolin-3(2H)-one

Cat. No.: B14994788
M. Wt: 482.0 g/mol
InChI Key: SDHHEDHHIGTIHD-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-6,7-diethoxy-1,4-dihydroisoquinolin-3(2H)-one is a complex organic compound with a unique structure that includes multiple aromatic rings and various functional groups

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-6,7-diethoxy-1,4-dihydroisoquinolin-3(2H)-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in the efficiency and yield of the synthesis. Industrial production methods would likely involve optimization of these conditions to achieve large-scale synthesis with high purity and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, resulting in various substituted products.

Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions.

Scientific Research Applications

2-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-6,7-diethoxy-1,4-dihydroisoquinolin-3(2H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.

    Medicine: It may have therapeutic potential for treating various diseases, depending on its biological activity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in biological activity, such as enzyme inhibition or receptor modulation. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-6,7-diethoxy-1,4-dihydroisoquinolin-3(2H)-one include other isoquinoline derivatives with similar structural features. These compounds may share some chemical properties but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C27H28ClNO5

Molecular Weight

482.0 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-6,7-diethoxy-1,4-dihydroisoquinolin-3-one

InChI

InChI=1S/C27H28ClNO5/c1-5-33-24-14-18-15-26(30)29(20-10-8-19(28)9-11-20)27(21(18)16-25(24)34-6-2)17-7-12-22(31-3)23(13-17)32-4/h7-14,16,27H,5-6,15H2,1-4H3

InChI Key

SDHHEDHHIGTIHD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(N(C(=O)CC2=C1)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)OC)OC)OCC

Origin of Product

United States

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